[1-(1,3-benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate [1-(1,3-benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC14527916
InChI: InChI=1S/C24H23NO6/c1-14(24(27)25-11-15-5-6-20-22(7-15)30-13-29-20)31-23(26)10-18-12-28-21-9-17-4-2-3-16(17)8-19(18)21/h5-9,12,14H,2-4,10-11,13H2,1H3,(H,25,27)
SMILES:
Molecular Formula: C24H23NO6
Molecular Weight: 421.4 g/mol

[1-(1,3-benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate

CAS No.:

Cat. No.: VC14527916

Molecular Formula: C24H23NO6

Molecular Weight: 421.4 g/mol

* For research use only. Not for human or veterinary use.

[1-(1,3-benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate -

Specification

Molecular Formula C24H23NO6
Molecular Weight 421.4 g/mol
IUPAC Name [1-(1,3-benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetate
Standard InChI InChI=1S/C24H23NO6/c1-14(24(27)25-11-15-5-6-20-22(7-15)30-13-29-20)31-23(26)10-18-12-28-21-9-17-4-2-3-16(17)8-19(18)21/h5-9,12,14H,2-4,10-11,13H2,1H3,(H,25,27)
Standard InChI Key WZMSJTDJWBRFPR-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC(=O)CC3=COC4=C3C=C5CCCC5=C4

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a hybrid architecture combining two distinct heterocyclic systems:

  • 1,3-Benzodioxole: A fused bicyclic structure with oxygen atoms at positions 1 and 3, contributing electron-rich aromatic characteristics.

  • 6,7-Dihydro-5H-cyclopenta[f]benzofuran: A tricyclic system comprising a benzofuran fused to a cyclopentane ring, introducing steric complexity and conformational rigidity.

These units are connected via an acetamide-ester linkage, creating a planar amide group and a flexible ester bridge (Figure 1). The stereochemistry at the propan-2-yl group (C2) remains unspecified in available data, suggesting potential for enantiomeric resolution.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC24H23NO6\text{C}_{24}\text{H}_{23}\text{NO}_{6}
Molecular Weight421.4 g/mol
IUPAC Name[1-(1,3-Benzodioxol-5-ylmethylamino)-1-oxopropan-2-yl] 2-(6,7-dihydro-5H-cyclopenta[f]benzofuran-3-yl)acetate
SMILESCC(C(=O)NCC1=CC2=C(C=C1)OCO2)OC(=O)CC3=COC4=C3C=C5CCCC5=C4
InChIKeyWZMSJTDJWBRFPR-UHFFFAOYSA-N

Synthesis and Characterization

Synthetic Strategy

The synthesis of this compound involves a multi-step sequence to assemble the benzodioxole and cyclopenta[f]benzofuran subunits before coupling them via an esterification reaction. Critical steps include:

  • Benzodioxole Subunit Preparation:

    • Starting with sesamol (3,4-methylenedioxyphenol), reductive amination with L-alanine introduces the methylamino group.

    • Protection of the amine as a carbamate prevents undesired side reactions during subsequent steps .

  • Cyclopenta[f]benzofuran Synthesis:

    • Cyclopentannulation of benzofuran derivatives via Diels-Alder reactions generates the tricyclic core.

    • Functionalization at position 3 with a bromoacetate group enables ester coupling.

  • Final Coupling:

    • Steglich esterification links the benzodioxole-amide and cyclopenta[f]benzofuran-acetate subunits.

    • Deprotection under mild acidic conditions yields the final product .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1\text{H}-NMR confirms the presence of methylenedioxy protons (δ\delta 5.95–6.05 ppm) and cyclopentane ring protons (δ\delta 2.20–2.80 ppm).

    • 13C^{13}\text{C}-NMR identifies the ester carbonyl at δ\delta 170–172 ppm.

  • Mass Spectrometry:

    • High-resolution ESI-MS shows a molecular ion peak at m/z 421.4 ([M+H]+^+), consistent with the molecular formula.

  • Infrared Spectroscopy:

    • Strong absorptions at 1740 cm1^{-1} (ester C=O) and 1650 cm1^{-1} (amide C=O) validate the functional groups.

Table 2: Key Spectral Data

TechniqueDiagnostic Signals
1H^1\text{H}-NMR6.85 ppm (benzodioxole aromatic H), 2.50 ppm (cyclopentane CH2)
13C^{13}\text{C}-NMR170.5 ppm (ester C=O), 166.8 ppm (amide C=O)
IR1740 cm1^{-1} (ester), 1650 cm1^{-1} (amide)

Challenges in Synthesis and Optimization

Side Reactions

  • β-Elimination: During coupling steps, basic conditions risk cleaving the benzodioxole subunit via elimination of the methylamino group .

  • Oxazolone Formation: Activated esters may cyclize to form oxazolones, necessitating protective group strategies (e.g., Boc or Fmoc) .

Stereochemical Control

The propan-2-yl center’s configuration influences bioactivity but remains unaddressed in current protocols. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution could resolve this .

Future Directions

  • Biological Screening: Prioritize assays for GPCR inhibition, cytotoxicity, and MAO activity.

  • Derivatization: Introduce fluorinated or isotopic labels for pharmacokinetic studies .

  • Process Optimization: Transition from batch to flow chemistry to improve yield and purity.

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